2-Methylquinoline-5-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylquinoline-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-5-6-10-9(7-12)3-2-4-11(10)13-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFFRROIGALDGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Elucidation of Reactions Involving 2 Methylquinoline 5 Carbonitrile
Detailed Investigations of Reaction Pathways for 2-Methylquinoline-5-carbonitrile Formation
The synthesis of the 2-methylquinoline (B7769805) core structure can be achieved through several classic named reactions. The specific formation of this compound requires precursors bearing the cyano group at the appropriate position.
Friedländer Synthesis: This is a prominent method for quinoline (B57606) synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group. wikipedia.orgjk-sci.comorganic-chemistry.org To produce this compound, the reaction would proceed between 2-amino-4-cyanobenzaldehyde and acetone (B3395972). The mechanism is typically catalyzed by acids or bases. jk-sci.com It initiates with an aldol (B89426) addition of acetone to the aldehyde, forming an aldol adduct. wikipedia.orgresearchgate.net This intermediate then undergoes rapid intramolecular cyclization via attack of the amine on the ketone, followed by dehydration to yield the aromatic quinoline ring. wikipedia.orgresearchgate.net
Skraup Synthesis: A powerful but often vigorous method, the Skraup synthesis involves heating a primary aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. pharmaguideline.comorganicreactions.orgwikipedia.org For this compound, the necessary precursor is 3-aminobenzonitrile (B145674). The reaction mechanism begins with the dehydration of glycerol by sulfuric acid to form acrolein. pharmaguideline.com The 3-aminobenzonitrile then undergoes a Michael-type addition to the acrolein. pharmaguideline.com The resulting intermediate is cyclized under the acidic and high-temperature conditions, and finally, an oxidizing agent (such as nitrobenzene (B124822), which can also serve as the solvent) converts the dihydroquinoline intermediate into the final quinoline product. wikipedia.orgresearchgate.net
Doebner-von Miller Reaction: This reaction is a modification of the Skraup synthesis, typically involving the reaction of an aniline (B41778) with an α,β-unsaturated aldehyde or ketone. pharmaguideline.com The formation of this compound would utilize 3-aminobenzonitrile and crotonaldehyde. The accepted mechanism involves the formation of an α,β-unsaturated aldehyde, followed by a Michael addition of the aromatic amine. nih.gov Subsequent cyclization and oxidation lead to the quinoline product.
Combes Quinoline Synthesis: This method involves the condensation of an arylamine with a β-diketone under acidic conditions. pharmaguideline.com The reaction of 3-aminobenzonitrile with acetylacetone (B45752) (pentane-2,4-dione) would be a pathway to the target molecule. The mechanism proceeds through the formation of a Schiff base intermediate, which then tautomerizes to an enamine. wikipedia.org The rate-determining step is the acid-catalyzed intramolecular electrophilic cyclization (annulation) of the enamine, followed by dehydration to yield the 2,4-disubstituted quinoline. wikipedia.org
Povarov Reaction: This reaction provides a route to highly functionalized quinolines through a formal [4+2] cycloaddition. organic-chemistry.orgresearchgate.net The reaction involves an aniline, an aldehyde, and an activated alkene. The mechanism can proceed either through a concerted inverse-electron-demand Diels-Alder pathway or a stepwise sequence involving a Mannich-like reaction followed by intramolecular electrophilic aromatic substitution. acs.org An iodine-mediated variant allows for the direct synthesis of substituted quinolines from methyl ketones, arylamines, and styrenes, proceeding through a proposed iodination/Kornblum oxidation/Povarov/aromatization sequence. organic-chemistry.org
Understanding Catalytic Cycles and Intermediates in Quinoline Synthesis
The synthesis of quinolines is frequently facilitated by catalysts that promote key steps like condensation, cyclization, and dehydration.
A variety of catalysts are employed in quinoline synthesis, including Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid), Lewis acids (e.g., AlCl₃, InCl₃, Nd(NO₃)₃), and molecular iodine. wikipedia.orgjk-sci.comorganic-chemistry.orgacs.org In the Combes synthesis, concentrated sulfuric acid protonates a carbonyl group on the β-diketone, activating it for nucleophilic attack by the aniline. wikipedia.org It then catalyzes the critical ring-closing (annulation) and final dehydration steps. wikipedia.org Lewis acids function similarly by coordinating to carbonyl oxygen atoms, enhancing their electrophilicity.
Key intermediates are transient species that define the reaction pathway.
Schiff Bases/Enamines: In the Combes synthesis, the initial condensation of the aniline and β-diketone forms a Schiff base, which is in equilibrium with its more reactive enamine tautomer. This enamine is the crucial intermediate for the rate-determining cyclization step. wikipedia.org
Aldol Adducts: The Friedländer synthesis proceeds via an initial intermolecular aldol condensation, which generates an aldol adduct that rapidly cyclizes and dehydrates. wikipedia.orgresearchgate.net
Dihydroquinolines: In the Skraup and Doebner-von Miller syntheses, the cyclization step initially forms a non-aromatic dihydroquinoline intermediate, which must be oxidized in a final step to furnish the stable aromatic quinoline ring. pharmaguideline.comresearchgate.net
Table 1: Catalytic Systems in Quinoline Synthesis
| Reaction Type | Catalyst | Function | Reference(s) |
|---|---|---|---|
| Friedländer | p-Toluenesulfonic acid, Iodine, Lewis Acids | Promotes condensation and cyclodehydration | wikipedia.orgorganic-chemistry.org |
| Skraup | Sulfuric Acid | Dehydration of glycerol, cyclization catalyst | pharmaguideline.comwikipedia.org |
| Doebner-von Miller | Fe₃O₄@SiO₂ Nanoparticles | Surface catalysis, stabilization of intermediates | nih.gov |
| Povarov | Brønsted or Lewis Acids, Iodine | Promotes imine formation and cycloaddition | organic-chemistry.orgacs.org |
| Combes | Sulfuric Acid | Promotes condensation, rate-determining annulation, and dehydration | wikipedia.org |
Kinetic and Thermodynamic Aspects of Nitrile and Methyl Group Transformations
The 2-methyl and 5-nitrile groups on the quinoline ring possess distinct reactivities that can be exploited for further functionalization.
Methyl Group Transformations: The methyl group at the C2 position is activated by the adjacent nitrogen-containing aromatic ring. Its C(sp³)–H bonds can undergo oxidation. A metal-free method using iodine as a catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant in DMSO can convert the 2-methyl group into a formyl group (quinoline-2-carbaldehyde). nih.govacs.org This transformation is significant as it provides a key intermediate for further synthetic modifications. The reaction is believed to proceed via the oxidation of the C(sp³)–H bond to an aldehyde motif. nih.govacs.org
Nitrile Group Transformations: The nitrile group (–C≡N) is a robust and strongly electron-withdrawing group that is generally stable under the conditions of many quinoline synthesis reactions. However, it can be transformed under specific conditions. For example, copper-catalyzed cascade reactions have been developed where a nitrile on a quinoline ring is converted into an amide as part of a sequence to build fused heterocyclic systems. rsc.org
Kinetic and Thermodynamic Considerations: Quantitative kinetic and thermodynamic data for this compound are not extensively reported. However, the kinetics of the formation reactions are often influenced by the stability of key intermediates. In the Combes synthesis, the acid-catalyzed annulation of the enamine intermediate is the slow, rate-determining step. wikipedia.org In the Friedländer synthesis, the initial aldol condensation is typically the rate-limiting step. wikipedia.org Thermodynamically, the final aromatization step in syntheses like the Skraup reaction provides a strong driving force, leading to the highly stable quinoline ring system.
Influence of Substituents and Reaction Conditions on Reaction Mechanisms
The outcome of quinoline synthesis is highly dependent on the electronic nature of substituents on the precursors and the specific reaction conditions employed.
Influence of the 5-Carbonitrile Substituent: The nitrile group at the 5-position is strongly electron-withdrawing. When starting from a precursor like 3-aminobenzonitrile (for Skraup or Combes synthesis), this group significantly deactivates the benzene (B151609) ring. This deactivation has several consequences:
It reduces the nucleophilicity of the amino group, potentially slowing down initial condensation or Michael addition steps.
It makes the subsequent electrophilic aromatic substitution (the ring-closing step) more difficult, often requiring harsher conditions (higher temperatures or stronger acids) compared to syntheses with electron-donating groups. nih.gov
Conversely, in some tandem reactions involving the functionalization of the 2-methyl group, quinolines with electron-withdrawing substituents (like F or Cl) have been observed to give higher yields than those with electron-donating substituents (like Me or MeO). acs.org This suggests the electronic nature of the substituent can have differing effects depending on the specific reaction mechanism.
Influence of Reaction Conditions:
Temperature: Temperature is a critical parameter. In the Povarov reaction, for example, conducting the reaction at a low temperature allowed for the isolation of a key intermediate, while increasing the temperature to 90 °C drove the reaction to the final spirocyclic product. acs.org
Catalyst: The choice of catalyst can alter the reaction pathway. In one Povarov-type reaction, a Brønsted acid catalyst exclusively yielded an intermediate, whereas various Lewis acids promoted the formation of the final product. acs.org
Solvents and Additives: Solvents can be more than just a medium for the reaction. In an iodine-mediated Povarov-type reaction, DMSO is believed to participate directly in the oxidation of an intermediate. organic-chemistry.org Additives can also be crucial; for instance, the presence of acetic acid as a promoter can activate the methyl group in certain quinoline reactions. nih.gov
Table 2: General Influence of Substituent Electronic Effects on Aniline Precursors in Quinoline Synthesis
| Substituent Type on Aniline Ring | General Effect on Reaction | Example Reaction(s) | Reference(s) |
|---|---|---|---|
| Electron-Donating (e.g., -OCH₃, -CH₃) | Activates the ring, facilitating electrophilic cyclization. Generally leads to higher yields or milder conditions. | Skraup, Doebner-von Miller | nih.govsci-hub.se |
| Electron-Withdrawing (e.g., -CN, -NO₂, -Br) | Deactivates the ring, making electrophilic cyclization more difficult. May require harsher conditions or result in lower yields. | Skraup, Electrophilic Cyclization | nih.govnih.govmdpi.com |
Sophisticated Characterization and Theoretical Studies of 2 Methylquinoline 5 Carbonitrile
Advanced Spectroscopic Techniques for Structural and Electronic Characterization
A multi-spectroscopic approach is indispensable for the unambiguous elucidation of the molecular structure and electronic nature of 2-Methylquinoline-5-carbonitrile. Each technique provides a unique piece of the puzzle, and together they offer a complete picture of the compound's identity and behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR would provide definitive evidence of its structure.
Detailed Research Findings: Specific, published NMR data for this compound is not readily available. However, the expected chemical shifts can be predicted based on the known spectra of related compounds, such as 2-methylquinoline (B7769805), and the known effects of a cyano substituent.
¹H NMR: The spectrum is expected to show a singlet for the methyl protons (C2-CH₃) around 2.7 ppm. The aromatic region would display a complex pattern of doublets and triplets corresponding to the five protons on the quinoline (B57606) ring. The introduction of the electron-withdrawing nitrile group at the C5 position would cause a significant downfield shift for adjacent protons, particularly H6 and H4.
¹³C NMR: The spectrum would confirm the presence of 11 unique carbon atoms. Key signals would include the methyl carbon (~25 ppm), the nitrile carbon (C≡N) typically found around 118 ppm, and the associated C5 quaternary carbon. The remaining nine signals would correspond to the carbons of the quinoline core. Two-dimensional NMR techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to assign specific proton and carbon signals unequivocally.
Table 1: Illustrative ¹H and ¹³C NMR Data for this compound This table presents predicted chemical shifts (δ) in ppm, based on data for 2-methylquinoline and known substituent effects. Actual experimental values may vary.
| ¹H NMR | ¹³C NMR |
| Assignment | Predicted Shift (ppm) |
| H3 | ~7.3 |
| H4 | ~8.2 |
| H6 | ~8.0 |
| H7 | ~7.6 |
| H8 | ~8.9 |
| C2-CH₃ | ~2.7 |
Mass spectrometry is a critical tool for confirming the molecular weight of a synthesized compound and can provide structural clues through analysis of fragmentation patterns. For this compound (C₁₁H₈N₂), the exact mass is 168.0687 g/mol .
Detailed Research Findings: While specific experimental mass spectra for this compound are not published, the expected results can be described. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value of 168. This peak would be the most definitive confirmation of the compound's molecular formula.
Further fragmentation could be expected to provide structural information. For instance, the loss of a hydrogen cyanide molecule (HCN, 27 Da) from the molecular ion is a common fragmentation pathway for aromatic nitriles. Another likely fragmentation would be the loss of a methyl radical (•CH₃, 15 Da) to yield a stable quinoline-5-carbonitrile cation. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high precision. rsc.org
Vibrational and electronic spectroscopies probe the functional groups and conjugated π-systems within a molecule.
Detailed Research Findings:
Infrared (IR) and Raman Spectroscopy: The most characteristic feature in the IR spectrum of this compound would be a sharp, strong absorption band corresponding to the C≡N (nitrile) stretching vibration, typically appearing in the range of 2220-2240 cm⁻¹. Other key signals would include C-H stretching from the methyl group and aromatic rings (~2900-3100 cm⁻¹), and C=C/C=N stretching vibrations of the quinoline ring (1500-1620 cm⁻¹). nist.gov Raman spectroscopy would complement the IR data, often showing a strong signal for the symmetric quinoline ring breathing modes.
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, reveals the electronic transitions within the conjugated quinoline system. nih.gov Quinoline itself exhibits strong absorptions corresponding to π→π* transitions. nist.gov The presence of the methyl and nitrile groups would be expected to cause shifts (either bathochromic or hypsochromic) in the absorption maxima compared to the parent quinoline molecule, providing insight into the electronic effects of these substituents. researchgate.net
Table 2: Expected Vibrational and Electronic Spectroscopic Features
| Technique | Feature | Expected Wavenumber/Wavelength |
| IR/Raman | Nitrile C≡N Stretch | 2220-2240 cm⁻¹ |
| IR/Raman | Aromatic C=C/C=N Stretches | 1500-1620 cm⁻¹ |
| IR/Raman | Aromatic & Aliphatic C-H Stretches | 2900-3100 cm⁻¹ |
| UV-Vis | π→π* Transitions | 250-350 nm |
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous confirmation of the connectivity of this compound and reveal detailed metric parameters.
Detailed Research Findings: No publicly available crystal structure for this compound has been reported. If suitable crystals could be grown, X-ray analysis would yield precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would elucidate the intermolecular interactions governing the crystal packing, such as π-π stacking between the quinoline rings and potential dipole-dipole interactions involving the nitrile groups. This information is crucial for understanding the solid-state properties of the material and for designing related compounds with specific packing motifs.
Computational Chemistry and Theoretical Modeling
Theoretical modeling provides a powerful complement to experimental data, offering insights into electronic structure, reactivity, and the prediction of spectroscopic properties that can aid in the interpretation of experimental results.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations would be invaluable for a deeper understanding of its properties.
Detailed Research Findings: Specific DFT studies on this compound are not found in the literature, but the methodology is well-established for quinoline derivatives. researchgate.netnih.govresearchgate.netnih.gov A typical study would involve geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p).
Electronic Structure and Reactivity: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the nitrogen of the quinoline ring and the nitrile group would be expected to be electron-rich sites.
Spectroscopic Property Calculation: DFT can be used to predict vibrational frequencies (IR/Raman) and NMR chemical shifts. researchgate.net Comparing these calculated spectra with experimental data provides a high level of confidence in the structural assignment. Time-Dependent DFT (TD-DFT) can further be used to calculate the electronic transitions, aiding in the assignment of bands observed in the experimental UV-Vis spectrum. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a powerful lens through which to observe the dynamic nature of molecules, offering insights into their conformational preferences and the spectrum of intermolecular interactions they can engage in. For this compound, MD simulations can elucidate the rotational freedom of its substituent groups and the flexibility of the quinoline ring system.
In a simulated aqueous environment, the quinoline core of this compound is expected to remain largely planar, a characteristic feature of this aromatic system. The primary conformational flexibility would arise from the rotation of the methyl group at the 2-position. Although this rotation is generally facile, transient non-covalent interactions, such as weak intramolecular C-H···N contacts between the methyl hydrogens and the quinoline nitrogen, may influence the rotational energy landscape.
The nitrile group at the 5-position is a rigid, linear functional group, and its orientation is largely fixed relative to the plane of the quinoline ring. However, its strong dipole moment and potential to act as a hydrogen bond acceptor would significantly influence the molecule's interaction with its environment. In MD simulations, the cyano group would be expected to form hydrogen bonds with water molecules, thereby affecting the solvation shell structure around the molecule.
While specific data for this compound is not available, studies on similar substituted quinolines in complex with biological macromolecules, such as enzymes, have demonstrated the importance of such functional groups in defining the binding orientation and stability. For instance, MD simulations of quinoline derivatives targeting protease enzymes have shown that substituents can form crucial hydrogen bonds and hydrophobic interactions within the active site, dictating the inhibitory potential of the compound. researchgate.net
Table 1: Hypothetical Torsional Angle Distribution for the Methyl Group in this compound from a Simulated MD Trajectory
| Torsional Angle Range (degrees) | Population (%) |
| -180 to -120 | 15 |
| -120 to -60 | 35 |
| -60 to 0 | 15 |
| 0 to 60 | 15 |
| 60 to 120 | 35 |
| 120 to 180 | 15 |
This table represents a plausible distribution, suggesting that certain staggered conformations of the methyl group relative to the quinoline ring are energetically favored.
Frontier Molecular Orbital (FMO) Theory for Reaction Mechanism Insights
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for understanding and predicting chemical reactivity. By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can gain insights into the nucleophilic and electrophilic nature of a molecule and anticipate its behavior in chemical reactions.
For this compound, the electronic character of the molecule is shaped by the interplay of the electron-donating methyl group and the electron-withdrawing cyano group on the quinoline ring. The methyl group, being a weak electron-donating group through hyperconjugation, will slightly raise the energy of the HOMO. Conversely, the cyano group is a strong electron-withdrawing group due to both induction and resonance, and it will significantly lower the energy of the LUMO.
The HOMO is expected to be distributed across the quinoline ring system, with some contribution from the methyl group. This indicates that the molecule can act as a π-electron donor in reactions with suitable electrophiles. The LUMO, on the other hand, will likely be localized more towards the portion of the quinoline ring bearing the cyano group, making this region susceptible to nucleophilic attack. The strong electron-withdrawing nature of the cyano group also suggests that this compound could be a good electron acceptor in charge-transfer interactions.
The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. The presence of both electron-donating and electron-withdrawing groups in this compound suggests a potentially smaller HOMO-LUMO gap compared to unsubstituted quinoline, which would enhance its reactivity. Computational studies on other quinoline derivatives have shown that the nature and position of substituents can modulate this energy gap over a wide range. acs.org
Table 2: Predicted Frontier Molecular Orbital Energies for this compound and Related Compounds (Illustrative Values)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Quinoline | -6.5 | -1.2 | 5.3 |
| 2-Methylquinoline | -6.3 | -1.1 | 5.2 |
| Quinoline-5-carbonitrile | -6.8 | -1.8 | 5.0 |
| This compound | -6.6 | -1.7 | 4.9 |
These hypothetical values are based on the expected electronic effects of the substituents and are for illustrative purposes.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their chemical reactivity. Such models are invaluable for predicting the reactivity of new compounds and for understanding the underlying factors that govern a particular chemical transformation.
While a specific QSRR study for a series including this compound is not documented, we can infer its likely behavior based on established QSAR and QSRR models for other quinoline derivatives. nih.govmdpi.com These studies often employ a range of molecular descriptors to model biological activity or reactivity. These descriptors can be categorized as electronic, steric, and hydrophobic.
For this compound, key descriptors would include:
Steric Descriptors: The size and shape of the molecule, often quantified by parameters such as molecular volume or surface area, would be relevant. The methyl group adds some steric bulk at the 2-position, which could influence its ability to interact with other molecules.
Hydrophobic Descriptors: The partition coefficient (logP) is a common measure of hydrophobicity. The introduction of a cyano group generally increases the polarity and may decrease the logP compared to a simple alkyl-substituted quinoline.
In a hypothetical QSRR model for a reaction involving nucleophilic attack on the quinoline ring, the reactivity of this compound would likely be enhanced by the electron-withdrawing cyano group. Conversely, in a reaction involving electrophilic attack, the reactivity might be modulated by the competing effects of the electron-donating methyl group and the deactivating influence of the cyano group on the benzenoid part of the quinoline ring.
Table 3: Selected Physicochemical Descriptors for QSRR Analysis of this compound (Predicted Values)
| Descriptor | Value | Implication for Reactivity |
| Molecular Weight ( g/mol ) | 168.19 | Basic structural parameter |
| LogP | ~2.5 | Moderate hydrophobicity |
| Dipole Moment (Debye) | ~4.5 | High polarity, influencing solubility and intermolecular interactions |
| HOMO-LUMO Gap (eV) | ~4.9 | Indicator of chemical reactivity |
These values are estimations based on the structure and are intended to be representative for the purpose of illustrating a QSRR context.
Chemical Transformations and Derivatization of 2 Methylquinoline 5 Carbonitrile
Reactions at the Nitrile (–C≡N) Group
The nitrile group is a versatile functional group that can undergo several types of reactions, including hydrolysis, reduction, and cycloaddition. libretexts.org
Hydrolysis to Carboxylic Acid Derivatives
The hydrolysis of nitriles is a common method for the preparation of carboxylic acids. libretexts.orgyoutube.com This transformation can be carried out under either acidic or basic conditions. chemistrysteps.comlibretexts.orgchemistrysteps.com
Acidic Hydrolysis : When 2-methylquinoline-5-carbonitrile is heated with a dilute acid, such as hydrochloric acid, the nitrile group is hydrolyzed to a carboxylic acid, yielding 2-methylquinoline-5-carboxylic acid. libretexts.orgchemguide.co.uk The reaction proceeds through an amide intermediate. chemistrysteps.comchemistrysteps.com
Alkaline Hydrolysis : In the presence of a base, such as sodium hydroxide, the hydrolysis of the nitrile group leads to the formation of a carboxylate salt. chemistrysteps.comlibretexts.orgchemistrysteps.com To obtain the free carboxylic acid, the resulting solution must be acidified. libretexts.orgchemguide.co.uk
| Reaction | Reagents | Product |
| Acidic Hydrolysis | Dilute HCl, Heat | 2-Methylquinoline-5-carboxylic acid |
| Alkaline Hydrolysis | NaOH, Heat, then Acidification | 2-Methylquinoline-5-carboxylic acid |
Table 1: Hydrolysis of this compound
Reduction to Amine Functionalities
The reduction of the nitrile group in this compound provides a route to primary amines. openstax.org This transformation can be achieved using various reducing agents.
Lithium Aluminum Hydride (LiAlH₄) : A powerful reducing agent, LiAlH₄ can effectively reduce the nitrile to a primary amine, (2-methylquinolin-5-yl)methanamine. libretexts.orgchemistrysteps.comlibretexts.org The reaction typically occurs in an ether solvent followed by an aqueous workup. libretexts.orglibretexts.org
Catalytic Hydrogenation : This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or Raney nickel. libretexts.orgcommonorganicchemistry.com To prevent the formation of secondary and tertiary amine byproducts, ammonia (B1221849) is often added to the reaction mixture. commonorganicchemistry.comresearchgate.net
Borane Complexes : Reagents like borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethylsulfide (BH₃-SMe₂) can also be used for the reduction of nitriles to primary amines. commonorganicchemistry.com
| Reducing Agent | Conditions | Product |
| LiAlH₄ | Dry ether, then dilute acid | (2-Methylquinolin-5-yl)methanamine |
| H₂/Raney Ni | High temperature and pressure | (2-Methylquinolin-5-yl)methanamine |
| H₂/Pd/C | High temperature and pressure, often with NH₃ | (2-Methylquinolin-5-yl)methanamine |
| BH₃-THF | THF, heat | (2-Methylquinolin-5-yl)methanamine |
Table 2: Reduction of this compound
Cycloaddition Reactions of the Nitrile Moiety
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, particularly with 1,3-dipoles like nitrile imines. mdpi.com These reactions lead to the formation of heterocyclic systems. For example, the reaction of a nitrile with a nitrile imine can yield a spiro-pyrazoline derivative. The regioselectivity of this cycloaddition is influenced by the electronic nature of the substituents on the reactants. mdpi.com
Reactions at the Methyl (–CH₃) Group at C2
The methyl group at the C2 position of the quinoline (B57606) ring is activated and can undergo various transformations.
Oxidations to Aldehydes or Carboxylic Acids
The methyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. science.gov For instance, 2-methylquinoline (B7769805) can be oxidized to quinoline-2-carbaldehyde. nih.govacs.org Stronger oxidizing agents can further oxidize the aldehyde to the corresponding carboxylic acid. youtube.com
| Oxidizing Agent | Product |
| Mild Oxidizing Agents | 2-Quinoline-5-carbaldehyde |
| Strong Oxidizing Agents | 2-Quinoline-5-carboxylic acid |
Table 3: Oxidation of the Methyl Group
Condensation and Alkylation Reactions
The activated methyl group of 2-methylquinoline can participate in condensation reactions with aldehydes, such as benzaldehyde, to form styrylquinoline derivatives. rsc.org These reactions are often carried out in the presence of a catalyst and can proceed through an aldol-type condensation mechanism. youtube.comresearchgate.net Furthermore, the methyl group can be deprotonated to form a carbanion, which can then be alkylated with various electrophiles.
| Reaction Type | Reactant | Product Type |
| Condensation | Aldehyde (e.g., Benzaldehyde) | Styrylquinoline |
| Alkylation | Alkyl halide (after deprotonation) | Alkylated quinoline |
Table 4: Condensation and Alkylation Reactions
Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring System
The electronic nature of the quinoline ring, characterized by a relatively electron-rich carbocyclic (benzene) ring and an electron-deficient heterocyclic (pyridine) ring, governs the regioselectivity of substitution reactions. The presence of the electron-donating methyl group at the C2-position and the electron-withdrawing nitrile group at the C5-position further modulates this reactivity.
Electrophilic Substitution:
In general, electrophilic aromatic substitution on the quinoline nucleus occurs preferentially on the benzene (B151609) ring, as the pyridine (B92270) ring is deactivated by the electronegative nitrogen atom. quimicaorganica.org The reaction favors attack at the C5 and C8 positions due to the greater stability of the resulting cationic intermediates. quimicaorganica.org For this compound, the C5-position is already occupied by the nitrile group. The C2-methyl group is an activating group, while the C5-nitrile group is a deactivating, meta-directing group for electrophilic attack on the benzenoid ring. Consequently, electrophilic substitution is anticipated to occur at the C8 and C6 positions.
Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. For instance, sulfonation of 2-methylquinoline typically yields 2-methylquinoline-6-sulfonic acid, which can be further converted to the corresponding sulfonyl chloride. This highlights the propensity for electrophilic attack at the C6 position.
Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound
| Reagent/Reaction | Predicted Major Product(s) |
| HNO₃/H₂SO₄ (Nitration) | 2-Methyl-8-nitroquinoline-5-carbonitrile |
| Br₂/FeBr₃ (Bromination) | 8-Bromo-2-methylquinoline-5-carbonitrile |
| SO₃/H₂SO₄ (Sulfonation) | 2-Methyl-5-cyanoquinoline-8-sulfonic acid |
Note: This table is based on established principles of electrophilic substitution on substituted quinolines and has not been experimentally verified for this specific compound in the cited literature.
Nucleophilic Substitution:
Nucleophilic substitution reactions on the quinoline ring typically occur on the electron-deficient pyridine ring, with the C2 and C4 positions being the most susceptible to attack. In this compound, the C2 position is already substituted. Therefore, nucleophilic attack is most likely to occur at the C4 position, particularly if a suitable leaving group, such as a halogen, is present.
The reactivity of haloquinolines in nucleophilic substitution is well-documented. For example, 4-chloro-8-methylquinolin-2(1H)-one undergoes nucleophilic displacement at the C4 position. mdpi.com The presence of an electron-withdrawing cyano group, as in this compound, is expected to activate a leaving group at the C4 position towards nucleophilic attack. beilstein-journals.org
Another strategy to facilitate nucleophilic substitution involves the activation of the quinoline ring via N-oxide formation. Quinoline N-oxides can react with amines in the presence of activating agents like triflic anhydride (B1165640) to yield 2-aminoquinoline (B145021) derivatives. researchgate.net This method could potentially be applied to this compound to introduce substituents at the C2-position by displacing the methyl group, or to further functionalize the ring.
Transition Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization
Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of complex organic molecules and have been applied to the functionalization of quinoline scaffolds. rsc.orgias.ac.in For this compound, a particularly relevant transformation is the functionalization of the C(sp³)–H bonds of the 2-methyl group.
A metal-free approach has been developed for the functionalization of 2-methylquinolines via a tandem cyclization strategy with 2-styrylanilines. acs.orgnih.gov This reaction proceeds through the activation of the C(sp³)–H bonds of the methyl group. The study demonstrated that 2-methylquinolines bearing electron-withdrawing substituents on the aromatic ring tend to provide higher yields of the desired products. acs.orgnih.gov This finding is significant for this compound, as the C5-nitrile group is strongly electron-withdrawing.
The reaction involves heating the 2-methylquinoline with a substituted 2-styrylaniline in the presence of an iodine catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant. acs.org This method allows for the construction of new C-C and C-N bonds, leading to the formation of complex quinoline derivatives.
Table 2: Examples of Functionalization of Substituted 2-Methylquinolines
| 2-Methylquinoline Reactant | 2-Styrylaniline Reactant | Product Yield (%) | Reference |
| 2,6-Dimethylquinoline | 2-(4-Methoxystyryl)aniline | 65% | acs.org |
| 6-Chloro-2-methylquinoline | 2-(4-Methoxystyryl)aniline | 81% | acs.org |
| 6-Fluoro-2-methylquinoline | 2-Styrylaniline | 75% | acs.org |
| 2-Methylquinoline | 4-Methoxy-2-styrylaniline | 60% | acs.org |
This table showcases the feasibility of functionalizing the 2-methyl group on various substituted quinolines, as reported in the literature. The yields indicate a good tolerance for different electronic properties on the quinoline ring. acs.orgnih.gov
Beyond the methyl group, the quinoline ring itself can be a substrate for various transition-metal-catalyzed C-H functionalization reactions, offering pathways to arylation, borylation, and other transformations at different positions, although these are often directed to specific sites like C8. acs.org
Applications of 2 Methylquinoline 5 Carbonitrile As a Synthetic Building Block and Ligand
Design and Synthesis of Complex Polycyclic and Fused Heterocyclic Systems Incorporating the 2-Methylquinoline-5-carbonitrile Scaffold
The this compound scaffold is a valuable building block in the synthesis of more complex molecular architectures, particularly polycyclic and fused heterocyclic systems. The inherent reactivity of the quinoline (B57606) ring system, coupled with the functional handles of the methyl and nitrile groups, provides multiple avenues for synthetic elaboration.
Researchers have developed various strategies to construct these intricate structures. One common approach involves sequential reactions that build upon the existing quinoline core. For instance, Brønsted acid-promoted amination, annulation, and aromatization of β-(2-aminophenyl)-α,β-ynones with cyclic α-methylene carbonyl compounds has been shown to produce polycyclic quinolines. researchgate.netresearchgate.net While this specific example doesn't start with this compound, the principles can be applied to derivatives of the scaffold.
The development of new sequential processes with high atom economy is a significant goal in this area of synthetic chemistry. researchgate.net The construction of these complex molecules is driven by their potential applications in medicinal chemistry and materials science, where the electronic properties of extended π-systems are of great interest. researchgate.net The ability to selectively form specific isomers of these polycyclic systems is a key challenge and an area of active research. researchgate.net
Table 1: Synthetic Methodologies for Polycyclic Quinolines
| Reaction Type | Key Reagents | Product Type | Reference |
| Brønsted Acid Promoted Annulation | β-(2-aminophenyl)-α,β-ynones, Cyclic α-methylene carbonyls | Polycyclic Quinolines | researchgate.netresearchgate.net |
| Lewis Acid Promoted Decarbonylative Cascade | 2-arylethynylanilines, α-tetralones, (diacetoxyiodo)benzene (B116549) | Acridines | researchgate.net |
Role of this compound and its Derivatives as Ligands in Coordination Chemistry
Quinoline derivatives, including this compound, are widely utilized as ligands in coordination chemistry. colab.ws The nitrogen atom of the quinoline ring possesses a lone pair of electrons, making it an excellent coordination site for a variety of metal ions. acs.org The specific substituents on the quinoline ring, such as the methyl and nitrile groups in this compound, can influence the electronic properties and steric hindrance of the resulting metal complexes, thereby tuning their reactivity and physical properties. colab.ws
The coordination of quinoline-based ligands to transition metals can lead to the formation of complexes with diverse applications in catalysis, materials science, and medicinal chemistry. colab.ws For example, quinoline-based metal complexes have shown potential as antimicrobial and antitumor agents. orientjchem.org The formation of Schiff base derivatives from quinoline precursors can create multidentate ligands that form stable complexes with metal ions like Cu(II), Co(II), and Ni(II). orientjchem.org These complexes often exhibit enhanced biological activity compared to the free ligands. orientjchem.org
The nitrile group in this compound can also participate in coordination or be chemically modified to create different ligating functionalities, further expanding the range of possible metal complexes. The study of these coordination compounds is an active area of research, with a focus on synthesizing new complexes and evaluating their catalytic, photophysical, and biological properties. researchgate.net
Utilization in Fragment-Based Design and Chemical Probe Development
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. nih.gov This approach involves screening libraries of small, low-molecular-weight fragments to identify those that bind to a biological target. nih.gov The this compound scaffold represents a potential fragment that can be used in such screening campaigns. Its relatively simple structure and defined chemical features make it an attractive starting point for optimization. exactelabs.com
Once a fragment like this compound is identified as a "hit," it can be elaborated and optimized to improve its binding affinity and selectivity for the target protein. rsc.org This can involve strategies like fragment merging, where two or more fragments that bind to adjacent sites on the target are linked together to create a more potent molecule. researchoutreach.org The quinoline-5,8-dicarboxylic acid scaffold, a related structure, was identified through a fragment-based approach as a potential inhibitor of JMJD3, a histone demethylase. nih.gov
Furthermore, derivatives of this compound can be developed into chemical probes. These are small molecules designed to selectively interact with a specific biological target, allowing for the study of its function in a cellular or in vivo context. mdpi.com For instance, a quinoline derivative was recently turned into a fluorescent probe to track its localization within cancer cells, providing insights into its mechanism of action. nih.gov The development of such probes is crucial for validating new drug targets and understanding complex biological processes. nih.gov
Advanced Materials Science Applications (e.g., Organic Electronics, Dyes)
Quinoline derivatives are being investigated for their potential applications in advanced materials, particularly in the field of organic electronics. Their aromatic nature and tunable electronic properties make them suitable components for organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The quinoline-malononitrile (QM) chromophore, for example, has been identified as a promising building block for fluorophores with aggregation-induced emission (AIE) properties. nih.gov These materials are highly fluorescent in the aggregated state, making them useful for bioimaging and sensing applications. nih.gov
The 2-methylquinoline (B7769805) core, as seen in quinaldine (B1664567), is a precursor in the synthesis of various dyes, including quinoline yellows and the pH indicator quinaldine red. wikipedia.orgsigmaaldrich.com The specific functional groups on the quinoline ring can be modified to tune the color and photophysical properties of these dyes.
The development of new materials based on the this compound scaffold could lead to advances in organic electronics and other materials science fields. Research in this area focuses on synthesizing new derivatives with optimized electronic and optical properties and fabricating and characterizing devices that incorporate these materials. sigmaaldrich.com The ability to create highly crystalline and pure materials is often crucial for achieving high performance in these applications. unair.ac.id
Emerging Trends and Future Research Perspectives
Development of Highly Efficient and Sustainable Synthetic Routes for 2-Methylquinoline-5-carbonitrile
Traditional quinoline (B57606) syntheses, such as the Doebner, Skraup, or Friedländer reactions, often require harsh conditions, strong acids, or toxic oxidants, which are not ideal for sustainable production. google.comsci-hub.se Consequently, a significant research thrust is the development of greener, more efficient methods for synthesizing quinoline cores, which can be adapted for this compound.
Key areas of development include:
Metal-Free Catalysis: To circumvent the cost and toxicity associated with transition metals, metal-free synthetic strategies are gaining prominence. For instance, a method has been developed for the functionalization of C(sp3)–H bonds and tandem cyclization using 2-methylquinolines and 2-styrylanilines without any transition metal. nih.govacs.org This approach is noted for its environmental friendliness and excellent functional group tolerance. nih.govacs.org
Heterogeneous Catalysis: The use of solid-supported catalysts is crucial for developing sustainable processes, particularly for continuous flow systems. These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. Research has shown that catalysts like Ru–Fe/γ-Al2O3 and PtSn/γ-Al2O3 can facilitate the one-step synthesis of 2-methylquinoline (B7769805) from simple starting materials like nitrobenzene (B124822) and ethanol (B145695). google.comrsc.org This one-pot approach simplifies the process, enhances production efficiency, and is environmentally friendly. google.com
Nanomaterial-Based Catalysis: Nanocatalysts offer high surface area and unique catalytic properties that can significantly enhance reaction rates and yields. The use of silica-functionalized magnetite nanoparticles (Fe3O4@SiO2) has been shown to double the reaction yield in the synthesis of a 2-methyl-6-nitroquinoline (B57331) derivative, showcasing the potential of nanomaterials in overcoming limitations in quinoline synthesis. nih.gov
Green Solvents: Replacing conventional organic solvents with environmentally benign alternatives like water is a core principle of green chemistry. rsc.org Research into quinoline synthesis in aqueous media is an active field, aiming to reduce the environmental footprint of these chemical processes. researchgate.net
| Strategy | Example Catalyst/System | Key Advantages | Reference |
|---|---|---|---|
| Metal-Free Catalysis | Iodine-catalyzed C(sp3)–H functionalization | Avoids transition metals, mild conditions, good functional group tolerance. | nih.govacs.org |
| Heterogeneous Catalysis | Ru–Fe/γ-Al2O3 or PtSn/γ-Al2O3 | Enables continuous flow reactions, catalyst is recoverable and reusable, simplifies process. | google.comrsc.org |
| Nanocatalysis | Fe3O4@SiO2 nanoparticles | High surface area catalysis, significantly improves reaction yields. | nih.gov |
| Green Solvents | Aqueous systems | Reduces use of volatile organic compounds (VOCs), environmentally friendly. | rsc.orgresearchgate.net |
Exploration of Novel Reactivity and Unprecedented Transformations
Beyond its synthesis, future research will likely delve into the novel reactivity of this compound to generate new families of compounds. The quinoline scaffold is known for its distinct reactivity, with the pyridine (B92270) ring being electron-deficient and the benzene (B151609) ring being electron-rich, allowing for selective modifications. orientjchem.org
Future explorations could include:
Selective C–H Functionalization: Direct activation and functionalization of C–H bonds is a powerful tool in modern organic synthesis. For this compound, this could involve the selective functionalization of the C-H bonds of the methyl group. A metal-free strategy has already been developed to functionalize this C(sp3)-H bond in 2-methylquinolines, enabling the formation of new C-C and C-N bonds. nih.govacs.org This opens avenues for creating more complex molecules from the basic scaffold.
Regioselective Manipulation of the Quinoline Core: The ability to selectively introduce or alter functional groups at specific positions on the quinoline ring is critical. Advanced methods using organometallic intermediates, such as magnesiated quinolines, allow for precise, regioselective functionalization. acs.org For instance, techniques involving Br/Mg exchange followed by reaction with electrophiles like tosyl cyanide have been used to install a nitrile group. acs.org Applying such strategies to this compound could allow for the introduction of additional functional groups at positions C3, C4, or others, leading to polysubstituted quinolines that are otherwise difficult to access. acs.org
Nucleophilic and Electrophilic Substitutions: The quinoline ring system readily undergoes nucleophilic substitution, typically at the 2- and 4-positions, and electrophilic substitution, which occurs on the benzene ring, preferably at positions 5 and 8. orientjchem.org Future work could explore these inherent reactivities in this compound to create novel derivatives, investigating how the existing methyl and cyano groups influence the regioselectivity of further transformations.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by accelerating discovery and optimization. dypvp.edu.in These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest novel synthetic routes, and optimize reaction conditions. researchgate.netacs.org
For this compound, AI and ML can be applied in several ways:
Forward Reaction Prediction: Given a set of reactants and reagents, ML models can predict the most likely products. researchgate.net This is particularly useful for exploring the novel reactivity of the target compound, allowing chemists to quickly assess the feasibility of potential transformations before undertaking lab work. researchgate.netacs.org
Retrosynthesis Planning: AI-driven tools can propose synthetic pathways for a target molecule by working backward from the final product. acs.orgnih.gov These programs can identify both known and novel disconnection strategies, potentially uncovering more efficient or sustainable routes to this compound that a human chemist might overlook. dypvp.edu.in
Reaction Condition Optimization: AI algorithms can be integrated with automated synthesis platforms to rapidly screen and identify the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and purity. technologynetworks.com This approach provides real-time feedback to the learning system, making the process of optimization faster and more efficient than traditional methods. technologynetworks.com
| AI/ML Application | Function | Potential Impact on Synthesis | Reference |
|---|---|---|---|
| Forward Prediction | Predicts reaction products from given reactants and conditions. | Accelerates exploration of novel reactivity; reduces failed experiments. | researchgate.netacs.org |
| Retrosynthesis Planning | Proposes synthetic routes by deconstructing the target molecule. | Identifies more efficient, novel, or sustainable synthetic pathways. | dypvp.edu.innih.gov |
| Reaction Optimization | Uses algorithms to find the best reaction conditions for yield and purity. | Speeds up process development; makes synthesis more efficient and reliable. | technologynetworks.com |
Scalability of Synthetic Procedures for Industrial and Pharmaceutical Production
For this compound to be utilized in industrial or pharmaceutical applications, its synthesis must be scalable, meaning it can be safely, economically, and consistently produced in large quantities. Research into scalable synthesis focuses on transitioning from laboratory-scale batch reactions to more robust production methods.
Key considerations for scalability include:
Continuous Flow Chemistry: Unlike traditional batch processing, continuous flow reactors allow for reagents to be continuously pumped, mixed, and reacted in a tube or pipe. This technology offers superior control over reaction parameters, improved safety for highly exothermic or hazardous reactions, and greater consistency. rsc.org The use of heterogeneous catalysts is particularly well-suited for flow chemistry, as the catalyst can be packed into the reactor, simplifying purification. google.com
Catalyst Recoverability and Reuse: On an industrial scale, the cost and environmental impact of the catalyst are significant. The development of robust, heterogeneous catalysts that can be easily separated from the product and reused for multiple cycles is paramount. google.comnih.gov This not only reduces costs but also minimizes catalyst waste.
Process Simplification: One-pot or tandem reactions that combine multiple synthetic steps without isolating intermediates are highly desirable for industrial applications. google.com Such processes reduce solvent usage, minimize waste generation, and decrease the number of unit operations, leading to a more streamlined and economical manufacturing process. nih.govacs.org
Purification at Scale: Efficiently isolating the final product at high purity is a major challenge in large-scale production. Traditional methods like chromatography are often not feasible. Therefore, developing synthetic routes that produce the target compound in high purity or can be purified through scalable techniques like crystallization or distillation is essential. google.com
Q & A
Q. What are the established synthetic routes for 2-Methylquinoline-5-carbonitrile, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves multi-step reactions, including cyclization and functionalization of precursor molecules. For example, similar quinoline derivatives are synthesized via Friedländer annulation or cyclocondensation reactions, where substituents like methyl and cyano groups are introduced through nucleophilic substitution or nitrile addition . Key reaction parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require post-synthesis purification to remove traces .
- Catalysts : Lewis acids (e.g., ZnCl₂) or transition metals (e.g., Pd) improve regioselectivity and yield .
- Temperature control : Elevated temperatures (80–120°C) are often needed for cyclization but must be balanced to avoid decomposition .
Q. What spectroscopic techniques are critical for characterizing this compound?
Structural confirmation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR identify methyl (δ 2.5–3.0 ppm) and cyano groups (absence of proton signals) .
- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (m/z 168.1946 for C₁₁H₈N₂) and fragmentation patterns .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .
Q. What safety protocols are essential when handling this compound?
The compound is classified as harmful if inhaled (H302, H315, H319, H335). Key precautions include:
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- First aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can computational methods optimize synthetic pathways for this compound derivatives?
Density functional theory (DFT) calculations predict reaction energetics and transition states, guiding solvent/catalyst selection. For example:
- Reactivity indices : Fukui functions identify nucleophilic/electrophilic sites on the quinoline core .
- Solvent modeling : COSMO-RS simulations assess solvent effects on reaction equilibria .
- Machine learning : Training datasets from PubChem or CAS databases predict optimal reaction conditions for novel derivatives .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) may stem from:
- Purity variations : Impurities ≥5% can skew assays. Use HPLC (≥95% purity) and orthogonal characterization (e.g., LC-MS) .
- Assay conditions : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth) and include positive controls .
- Structural analogs : Compare with derivatives like 4-Chloro-5-methoxyquinoline-3-carbonitrile to isolate substituent effects .
Q. What strategies enhance the stability of this compound in aqueous media for pharmacological studies?
The compound’s hydrolytic instability in water can be mitigated by:
- Prodrug design : Mask the cyano group as a stable precursor (e.g., amidoxime) .
- Nanocarriers : Encapsulation in liposomes or polymeric nanoparticles improves bioavailability .
- pH adjustment : Buffered solutions (pH 6–7) reduce degradation rates .
Q. How do substituent modifications impact the electronic properties of this compound?
Substituents alter HOMO-LUMO gaps and charge distribution:
- Electron-withdrawing groups (EWGs) : Cyano and chloro groups increase electrophilicity, enhancing reactivity in cross-coupling reactions .
- Methyl groups : Improve lipophilicity but may sterically hinder nucleophilic attack at the quinoline C-3 position .
- Quantitative structure-activity relationship (QSAR) : Models correlate substituent effects with bioactivity (e.g., IC₅₀ values) .
Methodological Guidance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
